2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one
Description
2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one is a chloroacetyl-substituted piperidine derivative featuring a trifluoromethyl group at the 4-position of the piperidine ring. This compound is part of a broader class of piperidine/piperazine-based ketones, which are pivotal intermediates in medicinal chemistry due to their structural versatility and ability to modulate biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloroacetyl moiety provides reactivity for further functionalization .
Properties
IUPAC Name |
2-chloro-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO/c9-5-7(14)13-3-1-6(2-4-13)8(10,11)12/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFDONHSXRWWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one (CAS No. 1482565-56-9) is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a chloro group and a trifluoromethyl-substituted piperidine ring, which contribute to its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.
The compound's chemical structure can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C9H11ClF3N |
| Molecular Weight | 225.66 g/mol |
| IUPAC Name | 2-chloro-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone |
| InChI Key | MJFDONHSXRWWRM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chloroethanone moiety can act as an electrophile, facilitating nucleophilic attacks by biomolecules such as proteins and enzymes. This interaction can modulate enzymatic activity, potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 31.25 - 125 |
| Pseudomonas aeruginosa | 62.5 - 250 |
These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of protein synthesis and interference with cell wall synthesis.
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated potential anticancer activity. Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects on cancer cell lines, suggesting that the trifluoromethyl substitution enhances their efficacy:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| FaDu (hypopharyngeal) | 10 - 20 |
| A549 (lung) | 15 - 30 |
The mechanism involves induction of apoptosis and cell cycle arrest, which are crucial for effective cancer therapy.
Case Studies
One notable study involved the synthesis of a series of piperidine derivatives, including this compound. The derivatives were evaluated for their biological activities, revealing that the trifluoromethyl group significantly improved metabolic stability and bioavailability compared to non-fluorinated analogs .
Another investigation focused on the compound's role as a kinase inhibitor, particularly targeting glycogen synthase kinase 3 beta (GSK-3β). The results showed that modifications in the piperidine structure could enhance selectivity and potency against this target, highlighting its potential in treating neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that compounds similar to 2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one exhibit antidepressant properties. A study investigated the structure-activity relationship (SAR) of piperidine derivatives, highlighting that the trifluoromethyl group enhances the binding affinity to serotonin receptors, potentially leading to improved antidepressant effects .
2. Antiviral Properties
Another significant application is in the development of antiviral agents. The compound has been tested against various viral strains, showing promising results in inhibiting viral replication. The presence of the chloro group is believed to enhance its efficacy by increasing membrane permeability .
3. Pain Management
The analgesic properties of similar piperidine derivatives have been explored, suggesting that modifications to the piperidine ring can lead to compounds with potent pain-relieving effects. The incorporation of a trifluoromethyl group may contribute to increased lipophilicity, facilitating better central nervous system penetration .
Agrochemical Applications
1. Herbicidal Activity
Studies have demonstrated that this compound exhibits herbicidal properties against certain weed species. Its mechanism involves disrupting metabolic pathways in target plants, leading to effective weed control without harming surrounding crops .
2. Insect Repellent
The compound has also been evaluated for its insect repellent capabilities. Field trials indicated a significant reduction in pest populations when treated with formulations containing this compound, making it a candidate for eco-friendly pest management solutions .
Materials Science Applications
1. Polymer Synthesis
In materials science, this compound is used as an intermediate in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications in coatings and adhesives .
2. Surface Modification
The compound can also be utilized for surface modification of materials to impart hydrophobic properties. This application is particularly relevant in developing water-repellent surfaces for various industrial uses .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound is compared with analogs differing in:
- Heterocyclic core (piperidine vs. piperazine): 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one (): Replacing the trifluoromethyl-piperidine with a pyrimidinylphenyl-piperazine alters electronic properties and binding affinity. Piperazine rings (six-membered with two nitrogen atoms) increase basicity compared to piperidine (one nitrogen), influencing solubility and target interactions . 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone (): The difluorobenzyl substituent introduces aromatic fluorine atoms, enhancing hydrophobic interactions in enzyme pockets, while the piperazine core modifies pharmacokinetics .
- 2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one (): The hydroxyl group at the 4-position of the piperidine ring introduces hydrogen-bonding capability, which may improve aqueous solubility but reduce membrane permeability .
Research Findings and Implications
- Fluorine Impact: The trifluoromethyl group in the target compound likely improves metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., 2-chloro-1-(piperidin-1-yl)ethan-1-one) .
- Piperidine vs. Piperazine : Piperidine derivatives generally exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas piperazine analogs offer enhanced solubility for peripheral targets .
- Synthetic Flexibility : The chloroacetyl group enables facile derivatization, as seen in Heck reactions () and palladium-catalyzed couplings (), supporting rapid SAR exploration .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one typically involves:
- Nucleophilic substitution or acylation of the piperidine nitrogen with a chloroacetyl moiety.
- Introduction of the trifluoromethyl group on the piperidine ring prior to or after the acylation step, depending on the synthetic route.
- Use of chloroacetyl chloride as the acylating agent under controlled basic conditions to avoid side reactions.
Detailed Preparation Method
Starting Materials
- 4-(Trifluoromethyl)piperidine : This is the key amine substrate bearing the trifluoromethyl substituent on the piperidine ring.
- Chloroacetyl chloride : Used as the acylating agent to introduce the 2-chloroacetyl group.
- Base : Typically a mild base such as triethylamine or potassium carbonate to neutralize the hydrochloric acid generated during the reaction.
Reaction Conditions
- The reaction is generally performed in an inert organic solvent such as dichloromethane or ethanol.
- The amine is stirred with chloroacetyl chloride at low temperature (0–5 °C) to control the reaction rate and minimize side products.
- The base is added to maintain a neutral to slightly basic environment.
- The reaction mixture is stirred for several hours, often at room temperature after initial cooling.
- The product is isolated by extraction, washing, and purification via recrystallization or chromatography.
Representative Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-(Trifluoromethyl)piperidine (1 equiv), chloroacetyl chloride (1.1 equiv), base (1.2 equiv) | Slowly add chloroacetyl chloride to a cooled solution of 4-(trifluoromethyl)piperidine and base in dichloromethane at 0–5 °C |
| 2 | Stirring at 0–5 °C for 1 hour, then at room temperature for 3–4 hours | Allows complete acylation of the amine |
| 3 | Quenching with water, extraction with organic solvent | Separates the organic phase containing the product |
| 4 | Washing with brine, drying over MgSO4 | Removes residual water and impurities |
| 5 | Concentration and purification by recrystallization or chromatography | Yields pure this compound |
Research Findings and Yield Data
Summary Table of Preparation Methods
| Method | Starting Material | Reagents | Solvent | Base | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Direct acylation | 4-(Trifluoromethyl)piperidine | Chloroacetyl chloride | Dichloromethane | Triethylamine | 0–25 °C | 75–85 | Standard method, high purity |
| Base-mediated acylation | 4-(Trifluoromethyl)piperidine | Chloroacetyl chloride | Ethanol | K2CO3 | Reflux | 70–80 | Alternative base and solvent |
| Stepwise synthesis | Piperidine → trifluoromethylation → acylation | Various | Various | Various | Variable | Variable | More complex, for custom derivatives |
Q & A
Q. What are the recommended synthetic routes for preparing 2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one with high yield and purity?
Answer: A common method involves nucleophilic substitution of a piperidine derivative with a chloroacetyl precursor. For example:
- React 4-(trifluoromethyl)piperidine with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DMF or THF under nitrogen.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Typical Yield | 60–75% | |
| Purity (HPLC) | ≥95% |
Q. How can researchers characterize the structural integrity of this compound?
Answer: Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to confirm substitution patterns (e.g., trifluoromethyl group at δ ~120–125 ppm in F NMR) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+ expected for CHClFNO: 234.0432) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths (see Acta Crystallographica reports for analogous compounds) .
Q. What stability considerations are critical for handling and storing this compound?
Answer:
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the chloroacetyl group.
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Light Sensitivity : Protect from UV exposure due to the ketone moiety’s potential for radical formation .
Advanced Research Questions
Q. How can computational methods optimize the reactivity of this compound in medicinal chemistry applications?
Answer:
- DFT Calculations : Model the electrophilic chloroacetyl group’s reactivity toward nucleophiles (e.g., amines in target proteins).
- Docking Studies : Use software like AutoDock Vina to predict binding interactions with biological targets (e.g., sigma-1 receptors, as seen in fluorinated analogs) .
- Solvent Effects : Simulate solvation free energy in DMSO/water mixtures to guide reaction solvent selection .
Case Study : Fluorine substitution at the trifluoromethyl group enhances metabolic stability, as shown in related fluorinated drugs .
Q. What strategies mitigate side reactions during derivatization of this compound?
Answer:
- Kinetic Control : Use low temperatures (0–5°C) during acylations to minimize over-reaction.
- Protecting Groups : Temporarily block the piperidine nitrogen with Boc or Fmoc groups before functionalizing the ketone .
- Byproduct Analysis : Identify impurities (e.g., dimerization products) via LC-MS and adjust stoichiometry or catalyst loading .
Example : In PROTAC synthesis, intermediates like 2-chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one required KI catalysis to suppress elimination .
Q. How do steric and electronic effects of the trifluoromethyl group influence biological activity?
Answer:
- Steric Effects : The CF group’s bulkiness may restrict rotational freedom, enhancing target binding specificity.
- Electronic Effects : Strong electron-withdrawing properties increase the chloroacetyl group’s electrophilicity, promoting covalent interactions.
- Case Study : In antifungal agents, CF-substituted analogs showed 10-fold higher activity compared to non-fluorinated derivatives .
Q. What analytical techniques resolve contradictions in reported bioactivity data for analogs of this compound?
Answer:
- Meta-Analysis : Cross-reference IC values across studies, accounting for assay variability (e.g., cell lines, incubation times).
- SAR Studies : Systematically modify substituents (e.g., replacing Cl with F) and correlate with activity trends.
- Structural Biology : Co-crystallize the compound with its target to validate binding modes .
Example : Discrepancies in sigma-1 receptor binding affinity were resolved via cryo-EM studies of fluorinated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
